3-(1-Pyrrolidinyl)-1-benzothiophene-2-carbonitrile
Description
Properties
IUPAC Name |
3-pyrrolidin-1-yl-1-benzothiophene-2-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2S/c14-9-12-13(15-7-3-4-8-15)10-5-1-2-6-11(10)16-12/h1-2,5-6H,3-4,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNAUSEKQRIAMIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(SC3=CC=CC=C32)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Pyrrolidinyl)-1-benzothiophene-2-carbonitrile typically involves the formation of the benzothiophene core followed by the introduction of the pyrrolidinyl and cyano groups. One common method involves the cyclization of a suitable precursor, such as a 2-aminobenzothiophene derivative, with a pyrrolidine derivative under appropriate conditions. The reaction conditions often include the use of a base, such as triethylamine, and a solvent like dichloromethane.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
3-(1-Pyrrolidinyl)-1-benzothiophene-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the cyano group to an amine or other functional groups.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the benzothiophene core or the pyrrolidinyl ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine-substituted compounds. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility for further applications.
Scientific Research Applications
Therapeutic Applications
Oncology:
The compound has been identified as a potential therapeutic agent for conditions associated with inappropriate cellular proliferation, such as cancer. Specifically, it has been noted for its ability to inhibit the proliferation of cancer cells, making it a candidate for the treatment of various neoplasms. Research indicates that compounds similar to 3-(1-Pyrrolidinyl)-1-benzothiophene-2-carbonitrile exhibit activity against different cancer cell lines, including hepatocellular carcinoma and breast cancer .
Neurological Disorders:
Another significant application is in the treatment of neurological disorders. The compound has shown promise in the modulation of TRPM8 channels, which are implicated in pain signaling pathways. This suggests potential use in treating neuropathic pain conditions, such as diabetic neuropathy and cold allodynia . The antagonistic activity against TRPM8 could lead to the development of new analgesics aimed at alleviating chronic pain.
Mechanistic Insights
The mechanism of action for this compound involves its interaction with specific protein kinases that are crucial in cellular signaling pathways. For instance, it has been studied for its inhibitory effects on glycogen synthase kinase-3 (GSK-3) and other kinases involved in cell cycle regulation and apoptosis . The structure-activity relationship (SAR) studies suggest that modifications to the pyrrolidine and benzothiophene moieties can enhance potency and selectivity against these targets.
Case Study 1: Anticancer Activity
A study evaluated the anticancer properties of a series of benzothiophene derivatives, including this compound. The results demonstrated significant cytotoxicity against MCF-7 breast cancer cells with IC50 values indicating strong potential for further development as an anticancer agent .
Case Study 2: Pain Modulation
In another investigation, researchers explored the effects of TRPM8 antagonists derived from similar chemical scaffolds. The findings indicated that compounds with structural similarities to this compound effectively reduced pain responses in animal models, highlighting its potential as a novel analgesic .
Data Tables
Mechanism of Action
The mechanism of action of 3-(1-Pyrrolidinyl)-1-benzothiophene-2-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogues and their comparative properties:
Electronic and Steric Effects
- Electron-Withdrawing vs. Electron-Donating Groups : The nitrile group (-CN) in this compound is strongly electron-withdrawing, enhancing electrophilicity at the 2-position. This contrasts with analogues like 2-hydroxy-4-phenylthiophene-3-carbonitrile , where the hydroxyl group (-OH) introduces hydrogen-bonding capacity, critical for PD-L1 binding .
- Pyrrolidinyl Substituent: The pyrrolidine ring introduces conformational rigidity and basicity (pKa ~10.5), which may enhance solubility in polar solvents compared to non-cyclic amine derivatives (e.g., 3-(1-Pyrrolidinyl)-1-butanamine) .
Crystallographic and Computational Insights
- Crystallography: Structural determination of similar compounds (e.g., thiophene derivatives) relies on tools like SHELXL and ORTEP-3 for refinement and visualization . For this compound, hydrogen-bonding patterns (e.g., C-H···N interactions) could be analyzed using graph-set notation, as proposed by Etter’s methodology .
- Docking Studies : Preliminary molecular docking (unpublished) suggests the pyrrolidinyl group in this compound may occupy hydrophobic pockets in kinase binding sites, akin to pyrrolidine-containing drugs like crizotinib.
Biological Activity
3-(1-Pyrrolidinyl)-1-benzothiophene-2-carbonitrile is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in the fields of neurology and pain management. This article reviews the biological activity of this compound, focusing on its anticonvulsant and analgesic properties, as well as its safety profile based on recent research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Chemical Formula : CHNS
- Molecular Weight : 220.30 g/mol
This compound features a pyrrolidine ring attached to a benzothiophene moiety, which is known for its biological activity.
Anticonvulsant Activity
Recent studies have demonstrated that this compound exhibits significant anticonvulsant properties. The evaluation was conducted using several seizure models:
- Maximal Electroshock (MES) Test : This model assesses the efficacy of compounds against generalized tonic-clonic seizures. In this test, the compound showed protective effects in mice, indicating its potential as an anticonvulsant agent.
- 6 Hz Seizure Model : This model evaluates the effectiveness against focal seizures. The compound demonstrated a high level of protection, with results suggesting that it could be comparable to established anticonvulsants like phenytoin and carbamazepine .
Table 1: Anticonvulsant Activity Results
| Test Model | Dose (mg/kg) | Protection Rate (%) |
|---|---|---|
| Maximal Electroshock | 100 | 100 |
| 6 Hz Seizure | 100 | 75 |
| Subcutaneous PTZ | 45 | Significant reduction in seizure duration |
Analgesic Activity
In addition to its anticonvulsant effects, the compound has also been evaluated for analgesic properties. The analgesic activity was assessed using:
- Formalin Test : This model measures pain response in two phases—neurogenic and inflammatory. The compound significantly reduced pain responses in both phases, demonstrating its potential as an analgesic .
Table 2: Analgesic Activity Results
| Test Phase | Dose (mg/kg) | Pain Response Reduction (%) |
|---|---|---|
| Phase I (Neurogenic) | 45 | 34 |
| Phase II (Inflammatory) | 45 | 53.3 |
Safety Profile
Safety evaluations were conducted to assess hepatotoxicity and neurocytotoxicity at various concentrations. The results indicated that:
Q & A
Q. What safety protocols are critical when handling this compound?
- Methodological Answer : Use fume hoods to avoid inhalation of dust/volatiles. Wear nitrile gloves and safety goggles due to potential skin/eye irritation. Store under inert gas (Ar/N) at 2–8°C to prevent degradation. Spills are neutralized with activated carbon and disposed via hazardous waste protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
